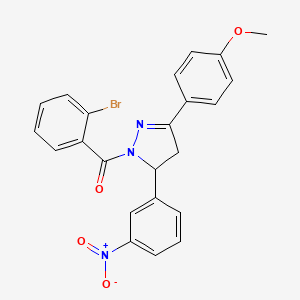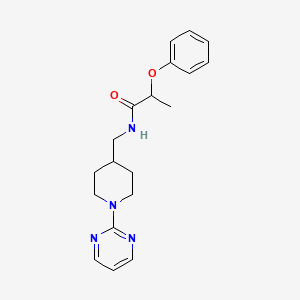![molecular formula C11H22ClNO B2808504 (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride CAS No. 2174002-41-4](/img/structure/B2808504.png)
(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Ethoxy-N-methylspiro[34]octan-1-amine;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the ethoxy and methylamine groups. Common reagents used in these reactions include alkyl halides, amines, and alcohols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit a particular enzyme, thereby altering the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine
- (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrobromide
Uniqueness
(1S,3R)-3-Ethoxy-N-methylspiro[34]octan-1-amine;hydrochloride is unique due to its specific spirocyclic structure and the presence of both ethoxy and methylamine groups
Properties
CAS No. |
2174002-41-4 |
|---|---|
Molecular Formula |
C11H22ClNO |
Molecular Weight |
219.75 g/mol |
IUPAC Name |
(1R,3S)-3-ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H/t9-,10+;/m1./s1 |
InChI Key |
XDODVRHVVIBDSK-UXQCFNEQSA-N |
SMILES |
CCOC1CC(C12CCCC2)NC.Cl |
Isomeric SMILES |
CCO[C@H]1C[C@H](C12CCCC2)NC.Cl |
Canonical SMILES |
CCOC1CC(C12CCCC2)NC.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)
![N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2808427.png)


![2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2808435.png)

![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)
![N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2808439.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)
![N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2808441.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2808443.png)
